molecular formula C10H16O2 B12914154 (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one CAS No. 97416-87-0

(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one

Cat. No.: B12914154
CAS No.: 97416-87-0
M. Wt: 168.23 g/mol
InChI Key: NKNGVPNCSFZRSM-ONEGZZNKSA-N
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Description

(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one is an organic compound known for its unique structure and properties It is a member of the dihydrofuran family, characterized by a furan ring with a hexenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one typically involves the reaction of hexenyl derivatives with furan compounds under specific conditions. One common method is the catalytic hydrogenation of 5-(3-hexenyl)furan-2(3H)-one, which involves the use of a palladium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexenyl ketones, while reduction can produce hexyl derivatives .

Scientific Research Applications

(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism by which (E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and membrane interactions .

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(3-Hexenyl)furan-2(3H)-one
  • (E)-5-(3-Hexenyl)tetrahydrofuran-2(3H)-one
  • (E)-5-(3-Hexenyl)oxolan-2(3H)-one

Uniqueness

(E)-5-(3-Hexenyl)dihydrofuran-2(3H)-one is unique due to its specific structural features, such as the presence of a dihydrofuran ring and a hexenyl side chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

97416-87-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-[(E)-hex-3-enyl]oxolan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3+

InChI Key

NKNGVPNCSFZRSM-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCC1CCC(=O)O1

Canonical SMILES

CCC=CCCC1CCC(=O)O1

density

0.979-0.986 (20°)

physical_description

Almost colourless oily liquid;  Powerful and very diffusive, fatty buttery, oily-nut-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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